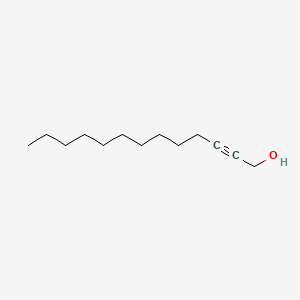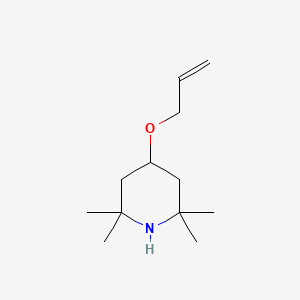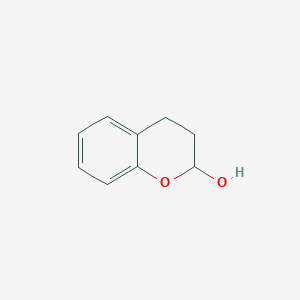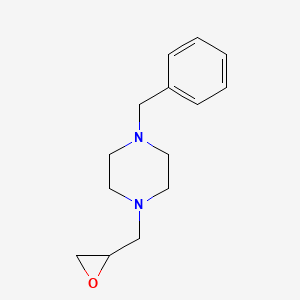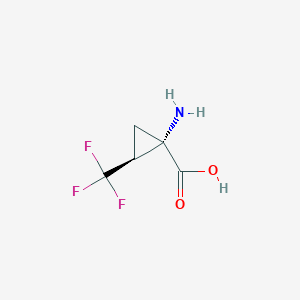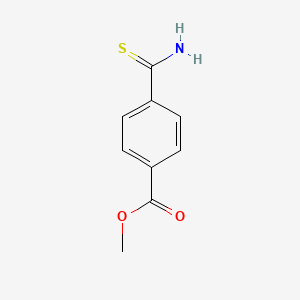
Methyl 4-carbamothioylbenzoate
Descripción general
Descripción
“Methyl 4-carbamothioylbenzoate” is a chemical compound with the CAS Number: 80393-38-0. It has a molecular weight of 195.24 and its IUPAC name is methyl 4- (aminocarbothioyl)benzoate1.
Synthesis Analysis
The synthesis of “Methyl 4-carbamothioylbenzoate” is not explicitly mentioned in the search results. However, related compounds have been synthesized by reacting the thio methyl group with different amines in the presence of ethanol2.Molecular Structure Analysis
The molecular formula of “Methyl 4-carbamothioylbenzoate” is C9H9NO2S3. The InChI code is 1S/C9H9NO2S/c1-12-9(11)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3,(H2,10,13) and the InChI key is FWQVHCUKDCCJSJ-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 4-carbamothioylbenzoate” are not available in the search results. However, related compounds have shown reactivity in the presence of transition metal ions4.Physical And Chemical Properties Analysis
“Methyl 4-carbamothioylbenzoate” is a solid compound1. It has a melting point of 185 - 186 degrees Celsius1.Aplicaciones Científicas De Investigación
“Methyl 4-carbamothioylbenzoate” is a chemical compound with the molecular formula C9H9NO2S . It’s a solid substance with a melting point between 185 - 186 degrees Celsius .
While the specific applications of “Methyl 4-carbamothioylbenzoate” are not detailed in the available resources, it’s worth noting that similar compounds, such as benzimidazole fungicides, have been extensively studied . Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects . Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .
“Methyl 4-carbamothioylbenzoate” is a chemical compound with the molecular formula C9H9NO2S . It’s a solid substance with a melting point between 185 - 186 degrees Celsius .
While the specific applications of “Methyl 4-carbamothioylbenzoate” are not detailed in the available resources, it’s worth noting that similar compounds, such as benzimidazole fungicides, have been extensively studied . Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects . Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .
“Methyl 4-carbamothioylbenzoate” is a chemical compound with the molecular formula C9H9NO2S . It’s a solid substance with a melting point between 185 - 186 degrees Celsius .
While the specific applications of “Methyl 4-carbamothioylbenzoate” are not detailed in the available resources, it’s worth noting that similar compounds, such as benzimidazole fungicides, have been extensively studied . Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects . Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .
Safety And Hazards
“Methyl 4-carbamothioylbenzoate” is classified as a combustible liquid and is harmful if swallowed5. It is also harmful to aquatic life5. Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation6.
Direcciones Futuras
The future directions for “Methyl 4-carbamothioylbenzoate” are not explicitly mentioned in the search results. However, related compounds such as Metal–Organic Frameworks (MOFs) are expected to have developments in multivariable MOFs7.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propiedades
IUPAC Name |
methyl 4-carbamothioylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-12-9(11)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQVHCUKDCCJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464707 | |
| Record name | Methyl 4-carbamothioylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-carbamothioylbenzoate | |
CAS RN |
80393-38-0 | |
| Record name | Methyl 4-carbamothioylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

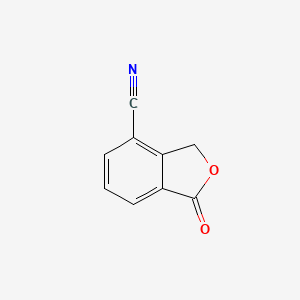
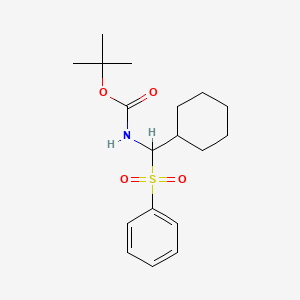
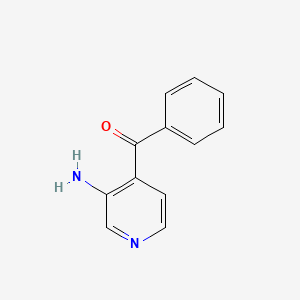
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1610247.png)
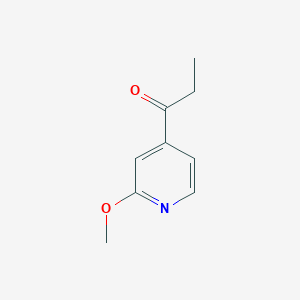
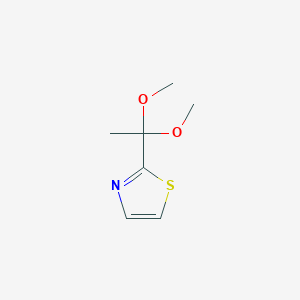
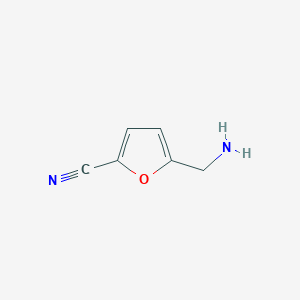
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1610257.png)
